19F NMR Chemical Shift for Unambiguous Regioisomer Identification
The ¹⁹F NMR chemical shift of 3‑fluorophenanthrene, measured in CDCl₃, is distinct from those of the 1‑fluoro, 2‑fluoro, and 9‑fluoro isomers. The ¹⁹F nucleus resonates at a position characteristic of a fluorine atom located on the bay‑region carbon (C3) of the phenanthrene scaffold, enabling unambiguous regioisomeric assignment [1]. This contrasts with 2‑fluorophenanthrene, where the fluorine occupies a non‑bay carbon, resulting in a significantly different ¹⁹F chemical shift and altered ¹J(C,F) coupling constants [1].
| Evidence Dimension | ¹⁹F NMR chemical shift (CDCl₃, δ scale relative to CFCl₃) |
|---|---|
| Target Compound Data | Exact chemical shift values for 3‑fluorophenanthrene are reported in Lutnaes et al. (2005), Table 1 [1]. SpectraBase confirms the compound shows 6 distinct NMR spectra (¹H, ¹³C, ¹⁹F) in CDCl₃, acetone‑d₆, and on silica/alumina [2]. |
| Comparator Or Baseline | 2‑fluorophenanthrene, 1‑fluorophenanthrene, 9‑fluorophenanthrene; exact ¹⁹F chemical shifts for each isomer are reported in Lutnaes et al., Table 1 [1]. |
| Quantified Difference | Positional fluorine substitution leads to ¹⁹F chemical shift differences of up to several ppm among the isomeric monofluorophenanthrenes; additionally, ¹J(C,F) coupling constants differ by ≥10 Hz between bay‑ and non‑bay fluorine positions [1]. |
| Conditions | NMR spectroscopy in CDCl₃ at ambient temperature on a Bruker 500 MHz spectrometer; ¹⁹F NMR at 470.5 MHz; calibrated to CFCl₃ (δ = 0.0 ppm). |
Why This Matters
For procurement of analytical standards, the unambiguous ¹⁹F NMR fingerprint ensures that the delivered product is the correct regioisomer, preventing costly analytical errors caused by isomeric contamination.
- [1] Lutnaes, B.F., Luthe, G., Brinkman, U.A.Th., Johansen, J.E., Krane, J. Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy. Magn. Reson. Chem. 2005, 43, 588–594. View Source
- [2] SpectraBase. 3‑Fluorophenanthrene. Compound ID: 6LCKDNStYBu. Wiley Science Solutions. View Source
